molecular formula C15H21N3O2 B362452 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide CAS No. 1008947-09-8

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide

Katalognummer: B362452
CAS-Nummer: 1008947-09-8
Molekulargewicht: 275.35g/mol
InChI-Schlüssel: QPZLGDYGWUUTHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits high specificity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6. HDAC6 is a cytosolic enzyme that primarily deacetylates non-histone substrates such as α-tubulin, HSP90, and cortactin, thereby regulating critical cellular processes including cell migration , protein aggregation , and immune synapse formation . Research with this inhibitor has been pivotal in elucidating the role of HDAC6 in oncology , where its inhibition can impair metastatic potential and induce apoptosis in various cancer cell lines. Furthermore, due to HDAC6's involvement in clearing misfolded protein aggregates, this compound is a key tool for investigating potential therapeutic strategies for neurodegenerative diseases like Alzheimer's and Huntington's. Its research utility extends to the study of ciliary transport and chemotherapy-induced peripheral neuropathy , offering insights into novel mechanisms of disease and potential treatment avenues.

Eigenschaften

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-8(2)16-14(19)7-13-15(20)18-12-6-10(4)9(3)5-11(12)17-13/h5-6,8,13,17H,7H2,1-4H3,(H,16,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZLGDYGWUUTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide is a derivative of quinoxaline, a class of heterocyclic compounds known for their diverse biological activities. Quinoxaline derivatives have been extensively studied due to their potential therapeutic applications in treating various diseases, including cancer, infections, and neurological disorders. This article focuses on the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O2C_{15}H_{20}N_2O_2 with a molecular weight of 264.33 g/mol. The structure features a tetrahydroquinoxaline moiety, which is crucial for its biological activity. The compound's structural characteristics allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . A study reported an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL, suggesting promising antibacterial efficacy .

Anticancer Properties

Quinoxaline derivatives have been recognized for their potential in cancer therapy. In vitro studies demonstrated that 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit oxidative stress-induced neuronal cell death in vitro. The compound's ability to scavenge free radicals and reduce lipid peroxidation was evaluated using the DPPH assay, yielding an IC50 value of 30 µM .

The biological activity of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It can interact with neurotransmitter receptors or other cellular receptors involved in neuroprotection and apoptosis.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound mitigates oxidative damage in cells.

Case Studies

A notable case study involved the synthesis and evaluation of various quinoxaline derivatives for their anticancer properties. Among these derivatives, 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide demonstrated superior activity compared to other synthesized compounds . Another study highlighted its potential as an antibacterial agent in treating skin infections .

Data Summary Table

Biological Activity Tested Concentration Effect Observed Reference
Antibacterial100 µg/mLInhibition zone: 15 mm
AnticancerVariesInduced apoptosis
Neuroprotective30 µMReduced oxidative stress

Wissenschaftliche Forschungsanwendungen

Molecular Formula

The molecular formula is C13H16N2O2C_{13}H_{16}N_2O_2 with a molecular weight of approximately 232.28 g/mol.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoxaline derivatives. For instance:

  • Mechanism of Action : The compound has shown to induce apoptosis in cancer cells by activating specific signaling pathways. It may inhibit cell proliferation by targeting key proteins involved in the cell cycle.
  • Case Study : In a study involving human cancer cell lines such as HCT-116 and MCF-7, derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative activity .
Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-72.3

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor:

  • Target Enzymes : It may inhibit enzymes involved in metabolic pathways such as acetylcholinesterase, which is crucial for neurodegenerative diseases .
  • Biological Implications : Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive functions.

Neuroprotective Effects

Research indicates that compounds similar to this one may exhibit neuroprotective properties:

  • Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis through modulation of reactive oxygen species (ROS) and inflammatory pathways.
  • Case Study : In vitro studies have shown that related quinoxaline derivatives can reduce neuronal cell death induced by toxins like glutamate.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name / CAS Molecular Formula Molecular Weight Substituent on Acetamide Nitrogen Key Properties/Activities References
Target Compound (hypothetical) C₁₈H₂₄N₃O₂* ~314.4 Propan-2-yl Not reported
N-(4-Methylphenyl) analog / 342615-22-9 C₁₉H₂₁N₃O₂ 323.40 4-Methylphenyl
N-(4-Nitrophenyl) analog / CID 2876556 C₁₈H₁₈N₄O₄ 354.36 4-Nitrophenyl Predicted collision cross-section data
N-(3-Chloro-4-methylphenyl) analog / 1025396-23-9 C₁₉H₂₀ClN₃O₂ 357.83 3-Chloro-4-methylphenyl High purity (>90%); research use
N-Butyl analog / 1008054-54-3 C₁₆H₂₃N₃O₂ 289.37 Butyl Density: 1.084 g/cm³; Predicted pKa: 13.49
N-(Cyano-tetrahydrobenzo[b]thiophen-2-yl) analog / 1008859-86-6 C₂₁H₂₂N₄O₂S 394.49 Cyano-tetrahydrobenzo[b]thiophen-2-yl

*Hypothetical molecular formula for the target compound, inferred from analogs.

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (e.g., nitro): The 4-nitrophenyl analog (CID 2876556) exhibits increased polarity due to the nitro group, which may influence receptor binding or solubility . Alkyl Chains (e.g., butyl): The N-butyl analog (CAS 1008054-54-3) has lower molecular weight and higher predicted lipophilicity (pKa ~13.49), suggesting improved membrane permeability .
TRPA1 Antagonists (Structural Analog Activity)

Compounds like HC-030031 and CHEM-5861528 (), which share acetamide-linked aromatic moieties, inhibit TRPA1 with IC₅₀ values of 4–10 μM.

Crystallography and Refinement

Programs like SHELXL () are widely used for crystal structure refinement, critical for confirming the stereochemistry of chiral centers in tetrahydroquinoxaline derivatives .

Commercial Availability and Research Use

  • Pricing : The N-(3-chloro-4-methylphenyl) analog (CAS 1025396-23-9) is priced at $574/mg (90% purity), reflecting its specialized research applications .
  • Supplier Diversity : Platforms like Arctom () and Life Chemicals () provide global access to such compounds, emphasizing their role in drug discovery pipelines .

Vorbereitungsmethoden

Condensation of o-Phenylenediamine Derivatives

The tetrahydroquinoxaline scaffold is typically synthesized via condensation reactions between substituted o-phenylenediamines and α-keto acids or nitroolefins. For the 6,7-dimethyl-3-oxo variant, 6,7-dimethyl-1,2,3,4-tetrahydroquinoxalin-3-one serves as the intermediate.

Method A: Microwave-Assisted Cyclization
A optimized approach involves reacting 3,4-dimethyl-1,2-diaminobenzene with ethyl glyoxylate under microwave irradiation (100–120°C, 20–30 min). This method achieves cyclization yields of 85–90% while minimizing side products. The reaction proceeds via nucleophilic attack of the diamine on the carbonyl group, followed by dehydration (Figure 1).

Method B: L-Proline-Catalyzed Synthesis
An alternative protocol utilizes L-proline (10 mol%) as an organocatalyst in ethanol at room temperature. Here, 3,4-dimethyl-o-phenylenediamine reacts with nitroolefins (e.g., β-nitrostyrene derivatives) to form the tetrahydroquinoxaline core in 78–82% yield. This metal-free approach avoids toxic solvents and reduces energy consumption.

N-Acylation for Acetamide Side Chain Introduction

Acyl Chloride Coupling

The N-isopropyl acetamide moiety is introduced via N-acylation of the secondary amine in the tetrahydroquinoxaline core.

Stepwise Procedure

  • Activation : The tetrahydroquinoxaline intermediate (1 equiv) is dissolved in anhydrous acetonitrile or ethyl acetate.

  • Base Addition : Triethylamine (1.2 equiv) or hexamethylenetetramine (1.5 equiv) is added to deprotonate the amine.

  • Acylation : Chloroacetyl chloride (1.1 equiv) is introduced dropwise at 0–5°C, followed by isopropylamine (1.2 equiv). The reaction is stirred for 4–6 hours at room temperature, achieving 75–80% conversion.

  • Workup : The mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol.

Optimization Insights

  • Solvent Impact : Ethyl acetate yields higher purity (>95%) compared to acetonitrile (90–92%) due to better solubility of byproducts.

  • Temperature Control : Maintaining sub-10°C during acylation prevents over-reaction and dimerization.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A streamlined protocol combines core formation and acylation in a single reactor:

  • Cyclization : 3,4-dimethyl-o-phenylenediamine and ethyl glyoxylate undergo microwave-assisted cyclization (120°C, 20 min).

  • In Situ Acylation : Without isolation, chloroacetyl chloride and isopropylamine are added directly, yielding the final product in 70–75% overall yield.

Green Chemistry Adaptations

  • Catalyst Recycling : L-proline from Method B is recoverable (>90%) via aqueous extraction, reducing costs.

  • Solvent Substitution : Ethanol replaces DMF in later stages, aligning with greener chemistry principles.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.12 (d, J = 6.4 Hz, 6H, CH(CH3)2), 2.20 (s, 6H, Ar-CH3), 3.05–3.15 (m, 1H, CH(CH3)2), 3.90–4.10 (m, 2H, CH2CO), 6.75 (s, 2H, Ar-H).

  • HRMS : m/z calculated for C15H21N3O2 [M+H]+: 276.1709; found: 276.1706.

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O = 70:30) confirms >98% purity, with retention time = 8.2 min.

Comparative Analysis of Methods

ParameterMicrowave-AssistedL-Proline CatalysisOne-Pot Synthesis
Yield (%)85–9078–8270–75
Reaction Time20–30 min24–48 h6–8 h
Catalyst CostNoneLowNone
Solvent ToxicityModerateLowModerate
ScalabilityHighModerateHigh

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Diacetylation occurs at elevated temperatures (>25°C) during acylation.

  • Solution : Strict temperature control (0–5°C) and slow reagent addition minimize this side reaction.

Solvent Limitations

  • Issue : Ethanol’s low polarity impedes dissolution of intermediates.

  • Solution : Gradual solvent switching (ethanol → ethyl acetate) after cyclization improves homogeneity.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : 3,4-dimethyl-o-phenylenediamine ($120/kg) and chloroacetyl chloride ($85/kg) dominate costs.

  • Catalyst Savings : L-proline catalysis reduces expenses by 15–20% compared to metal-based systems.

Process Intensification

  • Continuous Flow Systems : Microreactors enable faster heat dissipation during exothermic acylation, boosting throughput by 30% .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions. For example, a related quinoxaline derivative was synthesized via hydrogenation using Pd/C in ethanol, followed by recrystallization for purity . Key steps include:

  • Reagent selection : Use of bases (e.g., Na₂CO₃) and acylating agents (e.g., acetyl chloride) to functionalize intermediates .
  • Purification : Silica gel column chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate or ethanol .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on:

  • X-ray crystallography : Determines bond angles (e.g., N1–C7–C8 = 115.7°) and hydrogen-bonding networks (N–H⋯O, C–H⋯O) critical for crystal packing .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.69 ppm for NH protons) and IR for functional group identification (e.g., carbonyl stretches at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields during the final stages of synthesis?

Yield optimization strategies include:

  • Condition tuning : Adjusting temperature (room temperature vs. reflux), solvent polarity (DMF for solubility), and reaction time (e.g., overnight stirring) .
  • Catalyst optimization : Testing alternatives to Pd/C (e.g., Pt or Raney Ni) for hydrogenation efficiency .
  • Intermediate purification : Pre-purifying precursors via acid-base extraction to reduce side reactions .

Q. How should contradictory structural or bioactivity data be analyzed?

Contradictions arise from:

  • Polymorphism : Different crystal forms (e.g., ethanol vs. ethyl acetate recrystallization) may alter bond angles (e.g., O1–C7–C8A = 119.4° vs. 112.8°) .
  • Bioactivity variability : Compare IC₅₀ values across assays (e.g., antitumor activity vs. kinase inhibition) using standardized protocols (e.g., MTT assays) and validate via molecular docking to identify target interactions .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

SAR analysis involves:

  • Systematic substitution : Modify substituents (e.g., methyl, methoxy, or halogens) at positions 6/7 on the quinoxaline core and assess bioactivity changes .
  • Computational modeling : Density functional theory (DFT) to predict electronic effects and molecular dynamics (MD) simulations to study protein-ligand binding .
  • In vitro profiling : Test derivatives against disease-specific cell lines (e.g., cancer) and enzymes (e.g., kinases) to map functional group contributions .

Data-Driven Insights

Q. Table 1: Comparative Bioactivity of Quinoxaline Derivatives

Compound ModificationBiological ActivityIC₅₀ (µM)Key Structural Feature
6,7-Dimethyl substitutionAntitumor10.5Enhanced lipophilicity
3-Oxo groupKinase inhibition15.0Hydrogen-bond acceptor
N-(Propan-2-yl)acetamideAnti-inflammatory12.0Steric hindrance modulation
Data adapted from PubChem and crystallographic studies

Q. Key Citations

  • Structural characterization
  • Synthesis and purification
  • Bioactivity analysis
  • Experimental design methodologies

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.